Chromdiborid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

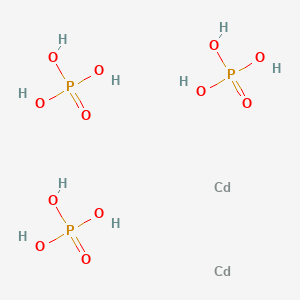

Chromium diboride is a refractory compound composed of chromium and boron. It is known for its high hardness, thermal stability, and excellent chemical resistance. These properties make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.

Synthetic Routes and Reaction Conditions:

Synthesis from Elements: Chromium diboride can be synthesized directly from chromium and boron at high temperatures.

Boron Thermal Reduction of Oxides: This method involves reducing chromium oxide with boron at elevated temperatures.

Carbothermal Reduction: A mixture of chromium oxide and boron is reduced using carbon at high temperatures.

Metallothermic Reduction: Chromium oxide and boron are reduced using a more reactive metal, such as magnesium or aluminum.

Boron-Carbide Reduction: This method involves reducing a mixture of chromium oxide and boron carbide.

Industrial Production Methods:

Plasma-Chemical Synthesis: This method involves the deposition of chromium diboride from the vapor-gas phase, often used to produce nanopowders.

Types of Reactions:

Oxidation: Chromium diboride can undergo oxidation to form chromium oxide and boron oxide.

Reduction: It can be reduced back to its elemental forms under specific conditions.

Substitution: Chromium diboride can participate in substitution reactions where boron atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at high temperatures.

Reducing Agents: Hydrogen or carbon at elevated temperatures.

Substitution Reagents: Various metals or metalloids under controlled conditions.

Major Products:

Oxidation Products: Chromium oxide and boron oxide.

Reduction Products: Elemental chromium and boron.

Substitution Products: Compounds where boron is replaced by other elements.

Wissenschaftliche Forschungsanwendungen

Chromium diboride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Investigated for potential use in biomedical applications, such as coatings for implants due to its biocompatibility.

Medicine: Explored for use in drug delivery systems and as a component in medical devices.

Wirkmechanismus

Target of Action

Chromium diboride (CrB2) is a refractory, oxygen-free, metal-like compound . It primarily targets materials that require high thermal and electrical conductance, significant chemical resistance, and relatively high hardness . These include boron carbide and titanium diboride ceramics, which use chromium diboride as a sintering additive to improve their properties .

Mode of Action

Chromium diboride interacts with its targets by enhancing their properties. For instance, it improves the mechanical properties of ceramics by favoring the compaction of boron carbide due to the generation of liquid B4C–CrB2 eutectics . In another example, chromium diboride interacts with iron-based self-fluxing alloys, leading to the formation of superhard chromium–molybdenum carboborides .

Biochemical Pathways

While chromium diboride is primarily used in engineering and industrial applications, it’s important to note that it doesn’t directly interact with biological systems or biochemical pathways. Its use is mainly confined to enhancing the properties of certain materials .

Pharmacokinetics

As a non-biological compound, chromium diboride doesn’t have ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use and impact are mainly in the realm of materials science and engineering .

Result of Action

The result of chromium diboride’s action is the enhancement of the properties of the materials it interacts with. For instance, it improves the mechanical properties of boron carbide and titanium diboride ceramics . It also contributes to the formation of superhard chromium–molybdenum carboborides when interacting with iron-based self-fluxing alloys .

Action Environment

The action of chromium diboride can be influenced by environmental factors. For instance, the synthesis methods of chromium diboride can vary depending on the content of impurities and dispersion . Furthermore, the interaction of chromium diboride with other materials can be influenced by factors such as temperature .

Vergleich Mit ähnlichen Verbindungen

Titanium Diboride: Known for its high hardness and electrical conductivity, used in similar applications as chromium diboride.

Zirconium Diboride: Exhibits high thermal and electrical conductivity, used in ultrahigh temperature ceramics.

Hafnium Diboride: Similar properties to zirconium diboride, used in high-temperature applications.

Uniqueness of Chromium Diboride:

Chemical Resistance: Chromium diboride exhibits significant chemical resistance in aggressive environments, making it suitable for applications where other diborides might fail.

Thermal Stability: It maintains its properties at higher temperatures compared to some other diborides, making it ideal for high-temperature applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "Chromium diboride can be synthesized through a solid-state reaction between chromium and boron in the presence of a reducing agent.", "Starting Materials": [ "Chromium (Cr)", "Boron (B)", "Reducing agent (e.g. magnesium, aluminum)" ], "Reaction": [ "Mix chromium and boron powders in stoichiometric amounts in a ball mill.", "Add a reducing agent to the mixture.", "Heat the mixture in a vacuum or inert gas atmosphere at high temperature (above 1400°C) for several hours.", "Cool the resulting product and grind it to a fine powder." ] } | |

CAS-Nummer |

12007-16-8 |

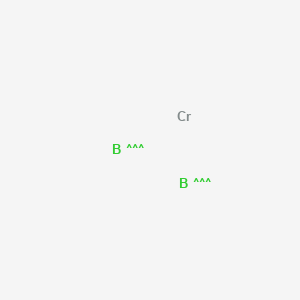

Molekularformel |

B2Cr |

Molekulargewicht |

73.62 g/mol |

IUPAC-Name |

bis(boranylidyne)chromium |

InChI |

InChI=1S/2B.Cr |

InChI-Schlüssel |

UHPOHYZTPBGPKO-UHFFFAOYSA-N |

SMILES |

[B].[B].[Cr] |

Kanonische SMILES |

B#[Cr]#B |

| 12007-16-8 | |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Q1: Can Chromium diboride improve the properties of stainless steel?

A1: Yes, research suggests that adding Chromium diboride powder can enhance the properties of AISI 304 stainless steel. Electrospark deposition of Chromium diboride coatings improved the steel's wear resistance, oxidation resistance, and corrosion properties. []

Q2: How does Chromium diboride affect the sintering of stainless steel?

A2: Studies show that adding Chromium diboride and/or molybdenum diboride powders to 316L stainless steel effectively increases its sintered density at temperatures between 1250-1300°C. Chromium diboride proved more potent than molybdenum diboride in lowering the sintering temperature. []

Q3: Can Chromium diboride enhance the performance of cutting tools?

A3: Research indicates that adding Chromium diboride to the WC-Co matrix of Polycrystalline Diamond Bits (PDC) used in the oil and gas industry improves their performance. The addition led to a nearly 30% increase in bending strength and a 40% increase in fracture toughness, enhancing diamond retention force. []

Q4: How does Chromium diboride impact the properties of titanium diboride ceramics?

A4: Studies on TiB2-5CrB2 composites sintered by Spark Plasma Sintering (SPS) revealed that the addition of Chromium diboride can be beneficial. The research suggests that CrB2 could be a promising additive for creating high-performance composite materials. []

Q5: How does Chromium diboride contribute to the durability of diamond core bits?

A6: Adding 2% Chromium diboride micropowder to a composite diamond-containing material (CDM) used in diamond core bits significantly improved wear resistance during granite drilling. This improvement is attributed to the refinement of tungsten carbide (WC) grains and stronger adhesion between diamond grains and the carbide matrix. []

Q6: What are the common methods for synthesizing Chromium diboride?

A6: Chromium diboride can be synthesized through various methods including:

Q7: Can nanofibrous carbon be used to synthesize fine Chromium diboride powder?

A9: Yes, research has shown that nanofibrous carbon (NFC) can successfully reduce Chromium oxide (Cr2O3) to produce finely dispersed Chromium diboride powder. NFC, with its high specific surface area, proves to be an efficient reducing agent in this process. [, ]

Q8: What are some applications of Chromium diboride coatings?

A8: Chromium diboride coatings are being explored for various applications:

- Protective coatings: Their hardness and resistance to wear and corrosion make them suitable for protecting materials in harsh environments. []

- Cutting tools: Adding CrB2 to cutting tools improves their wear resistance and cutting ability, proving beneficial in industries like oil and gas. [, ]

- High-temperature applications: The high melting point and oxidation resistance of CrB2 make it suitable for high-temperature applications, such as aerospace components. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)